2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, an isopropyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the selective ammoxidation of 2,5-dichlorobenzyl chloride, followed by subsequent reactions to introduce the amino and isopropyl groups . The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,5-Dichlorobenzyl alcohol: Similar to 2,4-dichlorobenzyl alcohol, with applications in pharmaceuticals.
Dichlorobenzamide derivatives: Used in various chemical and pharmaceutical applications.
Uniqueness
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22Cl2N2O |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-7-12(16)5-6-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
InChI Key |
ZXZFTCLYQXPIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.